Methyl 4-Bromopent-4-enoate vs. Alkyl Ester Analogs: LogP-Driven Solubility and Reaction Compatibility Differentiation
Methyl 4-bromopent-4-enoate exhibits a calculated LogP of 1.85 and a TPSA of 26.3 Ų . This lipophilicity profile lies intermediate between the more polar 4-bromopent-4-enoic acid (LogP ~1.3, TPSA 37.3 Ų) [1] and the more lipophilic tert-butyl ester analog (higher LogP anticipated due to bulkier tert-butyl group) . For reactions requiring balanced partitioning between aqueous workup conditions and organic reaction phases (e.g., palladium-catalyzed cross-couplings in mixed aqueous-organic media), the methyl ester provides an optimal compromise: adequate organic solubility without excessive hydrophobicity that can impede catalyst accessibility in polar co-solvent systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.85 |
| Comparator Or Baseline | 4-Bromopent-4-enoic acid (LogP ~1.3); tert-Butyl 4-bromopent-4-enoate (LogP higher, exact value not reported) |
| Quantified Difference | ΔLogP ≈ +0.55 relative to the free acid form |
| Conditions | Calculated XLogP3 values from authoritative chemical databases |
Why This Matters
Selecting the methyl ester over the free acid eliminates hydrogen-bond donor interference in aprotic coupling reactions while maintaining sufficient polarity for efficient aqueous workup, a balance not achieved by bulkier tert-butyl analogs.
- [1] PubChem. 4-Bromo-pent-4-enoic acid. Compound Summary. CID 13113432. View Source
